Prolyl-Glutamate
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Overview
Description
Prolyl-Glutamate is a dipeptide composed of the amino acids proline and glutamate. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known for its physiological or cell-signaling effects, although most dipeptides are short-lived intermediates on their way to specific amino acid degradation pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Prolyl-Glutamate typically involves the coupling of proline and glutamate through peptide bond formation. This can be achieved using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. The reaction conditions often include the use of coupling reagents like carbodiimides (e.g., DCC or EDC) and activating agents like HOBt or HOAt to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve large-scale peptide synthesis using automated peptide synthesizers. These machines can efficiently produce peptides by sequentially adding amino acids to a growing peptide chain. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Prolyl-Glutamate can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the amino acid side chains, particularly at the proline residue.
Reduction: Reduction reactions may involve the conversion of disulfide bonds to thiol groups.
Substitution: Substitution reactions can occur at the amino acid side chains, leading to the formation of modified peptides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of proline may lead to the formation of hydroxyproline, while reduction reactions may result in the formation of free thiol groups.
Scientific Research Applications
Prolyl-Glutamate has several scientific research applications, including:
Chemistry: It is used as a model compound to study peptide bond formation and degradation.
Biology: this compound is studied for its role in protein digestion and metabolism.
Industry: It is used in the production of peptide-based drugs and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of Prolyl-Glutamate involves its interaction with specific molecular targets and pathways. In the context of neurodegenerative disorders, this compound and its analogs have been shown to modulate oxidative stress, acetylcholine depletion, and secretase activities. These effects are mediated through various signaling pathways, including those involved in apoptosis and necrosis .
Comparison with Similar Compounds
Similar Compounds
Glycyl-L-Prolyl-L-Glutamate: This compound is similar to Prolyl-Glutamate and has been studied for its potential therapeutic applications in neurodegenerative disorders.
Glutamate, Ornithine, Arginine, Proline, and Polyamines: These compounds are part of a metabolic network involving glutamate and proline, and they play critical roles in nitrogen metabolism and stress responses in plants.
Uniqueness
This compound is unique due to its specific combination of proline and glutamate, which imparts distinct physiological and biochemical properties. Its role in protein digestion and potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
2-(pyrrolidine-2-carbonylamino)pentanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O5/c13-8(14)4-3-7(10(16)17)12-9(15)6-2-1-5-11-6/h6-7,11H,1-5H2,(H,12,15)(H,13,14)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLROSWPKSBORFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source
|
Record name | Prolyl-Glutamate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029016 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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